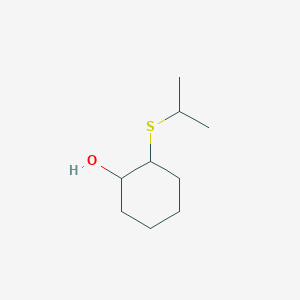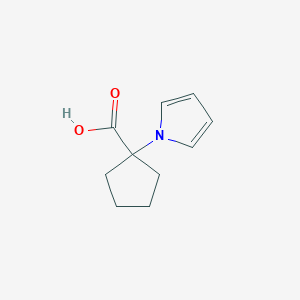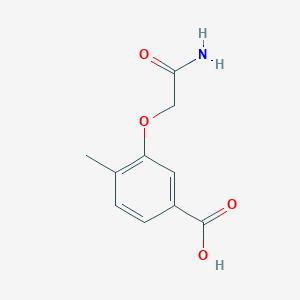
3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine
説明
3-Fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, or FPMPA, is a synthetic compound that has been studied for its potential applications in scientific research. FPMPA has been found to have a variety of biochemical and physiological effects and has been used in a number of laboratory experiments.
科学的研究の応用
Synthesis and Structure–Activity Relationships in Anti-Mycobacterial Agents
Pyrazolo[1,5-a]pyrimidines, including compounds with structural similarity to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, have been studied for their potent inhibitory effects on mycobacterial ATP synthase, a crucial enzyme for the survival of Mycobacterium tuberculosis. This research highlights the design, synthesis, and structure–activity relationship studies of novel analogues, showing significant in vitro growth inhibition against M. tuberculosis, with promising pharmacological profiles for further development as anti-tuberculosis agents (Sutherland et al., 2022).
Process Development for Antibacterial Candidates
A novel oxazolidinone antibacterial candidate was developed through an environmentally benign and cost-effective synthesis route. The key intermediate, closely related to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, demonstrates the application of these compounds in the development of new antibacterial drugs. This process exemplifies the large-scale preparation of novel antibacterial agents with high purity, providing a foundation for future pharmaceutical manufacturing (Yang et al., 2014).
Fluorescent Sensor Development
A novel fluorescent sensor based on the pyrazolo[3,4-b]quinoline skeleton, similar in structural theme to 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, has been developed for the detection of small inorganic cations. This research demonstrates the potential of such compounds in creating sensitive and selective sensors for analytical applications in highly polar solvents, highlighting their utility in chemical sensing technologies (Mac et al., 2010).
Catalysis and Polymerization
Research into the solvent and co-catalyst-dependent reactions of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes, related to the structural family of 3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine, has shown these compounds to be effective in catalyzing the oligomerization and polymerization of ethylene. This study opens avenues for the use of such complexes in the production of high molecular weight polyethylene and other polymers, showcasing the versatility of these compounds in catalysis and material science (Obuah et al., 2014).
特性
IUPAC Name |
3-fluoro-N-(1H-pyrazol-5-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-8-2-1-4-11-9(8)12-6-7-3-5-13-14-7/h1-5H,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPLJRAAQLJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1H-pyrazol-3-ylmethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)


![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)



![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)


